molecular formula C15H14O5S B475611 5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate CAS No. 78515-24-9

5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate

Cat. No.: B475611
CAS No.: 78515-24-9
M. Wt: 306.3g/mol
InChI Key: YIYOOHKTILGJQJ-UHFFFAOYSA-N
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Description

5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C15H14O5S and a molecular weight of 306.33 g/mol . It is characterized by the presence of a formyl group, a methoxy group, and a methylbenzenesulfonate group attached to a phenyl ring. This compound is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate typically involves the reaction of 5-formyl-2-methoxyphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy and sulfonate groups influence the compound’s reactivity and solubility. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate is unique due to the presence of the methylbenzenesulfonate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .

Biological Activity

5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a formyl group, a methoxy group, and a sulfonate moiety, which contribute to its reactivity and solubility in biological systems. The presence of these functional groups allows for various interactions within biochemical pathways.

The biological activity of this compound is largely attributed to its ability to engage in nucleophilic addition reactions due to the formyl group. This interaction can influence several biochemical pathways, particularly those involved in cell signaling and proliferation. The methoxy and sulfonate groups enhance the compound's solubility and reactivity, making it a valuable candidate for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

  • Antitumor Activity : Studies have shown that this compound can inhibit the formation of RAS/CRAF complexes, disrupting signaling pathways crucial for cancer cell survival. It binds to CRAF with a high affinity (Kd value of approximately 3.93 μM), indicating its potential as an anticancer agent .
  • Cell Cycle Arrest : The compound has been demonstrated to induce cell cycle arrest in A549 lung cancer cells at the G2/M phase, leading to apoptosis. This was evidenced by increased levels of p53 and cleaved PARP proteins, markers associated with caspase activation .
  • Reactive Oxygen Species (ROS) Generation : Treatment with this compound resulted in elevated ROS levels in tumor cells, contributing to mitochondrial dysfunction and subsequent cell death .

Case Studies

  • Inhibition of MAPK Pathway : In a study focusing on the MAPK signaling pathway, this compound was found to reduce phosphorylated MEK and ERK levels in a dose-dependent manner, further supporting its role in inhibiting cancer cell proliferation .
  • Cellular Thermal Shift Assays (CETSA) : CETSA experiments confirmed that the compound could stabilize CRAF protein under thermal stress, indicating direct interaction with the target protein .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological properties attributed to the unique sulfonate group in this compound:

Compound NameStructural FeaturesBiological Activity
5-Formyl-2-methoxyphenyl benzoateBenzoate instead of sulfonateLess potent against RAS/CRAF
5-Methoxy-2-formylphenylboronic acidBoronic acid groupDifferent mechanism of action

Properties

IUPAC Name

(5-formyl-2-methoxyphenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5S/c1-11-3-6-13(7-4-11)21(17,18)20-15-9-12(10-16)5-8-14(15)19-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYOOHKTILGJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxy-4-methoxybenzaldehyde 12 (5.0 g, 32 mmol) and p-toluenesulfonyl chloride (10.0 g, 52.5 mmol) was dissolved in pyridine (12.5 mL, 154 mmol). The reaction mixture stirred for 5 min and maintained at 70-80° C. The clear reaction mixture becomes turbid and becomes slurry. The stirring was continued for a period of 2 h at 70-80° C. The reaction completion was determined by TLC and the contents of the flask were cooled to room temperature and poured in to cold water. The white crystalline solid formed was filtered, washed successively with 5 mL 1:1 HCl:H2O, 5 mL of 5% NaOH solution and water till the filtrate is free from pyridine, dried to constant weight to get the desired product 21. Yield: 98%; white solid mp 148-151° C. 1H NMR: δ 2.40 (s, 3H, CH3), 3.71 (S, 3H, OCH3), 6.91-7.83 (m, 7H, Ar—H), 9.83 (s, 1H, CHO). Anal. Calcd for C15H14O5S: C, 58.81, H, 4.61. Found: C, 58.79, H, 4.59.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98%
Customer
Q & A

Q1: What is the significance of the dihedral angle between the isovanillin group and the benzene ring in the structure of 5-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate?

A1: While the abstract doesn't explicitly explain the significance, the dihedral angle of 49.63° [] suggests these two parts of the molecule are not in the same plane. This information is valuable for understanding the molecule's overall shape and potential interactions with other molecules.

Q2: How does the weak intermolecular C—H⋯O hydrogen bond contribute to the crystal structure of this compound?

A2: The abstract states that this weak hydrogen bond leads to the formation of centrosymmetric dimers in the crystal structure []. This means two molecules of this compound are linked together through this specific interaction, contributing to the overall arrangement of molecules within the crystal lattice.

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